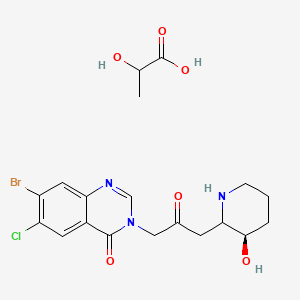

7-Bromo-6-chloro-3-(3-((3R)-3-hydroxypiperidin-2-yl)-2-oxopropyl)quinazolin-4(3H)-one 2-hydroxypropanoate

Vue d'ensemble

Description

7-Bromo-6-chloro-3-(3-((3R)-3-hydroxypiperidin-2-yl)-2-oxopropyl)quinazolin-4(3H)-one 2-hydroxypropanoate is a useful research compound. Its molecular formula is C19H23BrClN3O6 and its molecular weight is 504.8 g/mol. The purity is usually 95%.

The exact mass of the compound 7-Bromo-6-chloro-3-(3-((3R)-3-hydroxypiperidin-2-yl)-2-oxopropyl)quinazolin-4(3H)-one 2-hydroxypropanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-Bromo-6-chloro-3-(3-((3R)-3-hydroxypiperidin-2-yl)-2-oxopropyl)quinazolin-4(3H)-one 2-hydroxypropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-6-chloro-3-(3-((3R)-3-hydroxypiperidin-2-yl)-2-oxopropyl)quinazolin-4(3H)-one 2-hydroxypropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Autoimmune Disease Treatment

Halofuginone lactate has been found to inhibit the development of T helper 17 cells, which are immune cells that play a crucial role in autoimmune diseases. Interestingly, it does not affect other types of T cells involved in normal immune functions, making it a potential treatment for autoimmune disorders .

Cancer Therapy

As a potent inhibitor of collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) gene expression, Halofuginone lactate suppresses tumor progression and metastasis in mice models. This indicates its potential as an effective agent in cancer therapy .

Cryptosporidiosis Prevention in Calves

In veterinary medicine, Halofuginone lactate has been effective in reducing the risk of cryptosporidiosis in calves. It decreases the intensity of diarrhea and fecal oocyst counts when used preventively or therapeutically .

Muscle Dystrophy Treatment

Research suggests that Halofuginone lactate may induce apoptosis in satellite cells of dystrophic muscle. This unique response makes it a useful drug for eliminating myofibroblasts while helping to mitigate undue cell loss, offering a potential treatment avenue for muscle dystrophy .

Co-infection Management in Livestock

Halofuginone lactate is registered in several countries for preventing calf cryptosporidiosis. Its utility extends to managing co-infections with other enteropathogens, although further understanding is needed .

Mécanisme D'action

Target of Action

Halofuginone lactate primarily targets collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) . These proteins play crucial roles in the regulation of extracellular matrix (ECM) deposition and cell proliferation .

Mode of Action

Halofuginone lactate acts as a potent inhibitor of collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) gene expression . It also suppresses extracellular matrix deposition and cell proliferation . Furthermore, it inhibits the enzyme glutamyl-prolyl tRNA synthetase , leading to the accumulation of uncharged prolyl tRNAs, which serve as a signal to initiate the amino acid starvation response .

Biochemical Pathways

Halofuginone lactate affects the TGFβ signaling pathway . It inhibits Smad3 phosphorylation downstream of this pathway, resulting in the inhibition of fibroblasts-to-myofibroblasts transition and fibrosis . This compound also influences the IL-17 signaling pathway , inhibiting inflammation and autoimmune reactions .

Pharmacokinetics

Halofuginone lactate is readily bioavailable and rapidly absorbed following oral administration . The half-life of this compound ranges from 23.8 to 72.1 hours , indicating its potential for sustained action in the body.

Result of Action

The profound antitumoral effect of halofuginone lactate is attributed to its combined inhibition of the tumor stromal support, vascularization, invasiveness, and cell proliferation . It effectively suppresses tumor progression and metastasis in mice .

Action Environment

The action of halofuginone lactate can be influenced by the environment in which it is administered. For instance, in the liver stage of malaria, halofuginone inhibited the P. berghei sporozoite load in HepG2 cells

Propriétés

IUPAC Name |

7-bromo-6-chloro-3-[3-[(3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrClN3O3.C3H6O3/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14;1-2(4)3(5)6/h5-6,8,14-15,19,23H,1-4,7H2;2,4H,1H3,(H,5,6)/t14?,15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATQERNJKZPJNX-NUNOUFIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)O.C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)O)O.C1C[C@H](C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BrClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701002535 | |

| Record name | 2-Hydroxypropanoic acid--7-bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4(3H)-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701002535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82186-71-8 | |

| Record name | 2-Hydroxypropanoic acid--7-bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4(3H)-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701002535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-trans-7-Bromo-6-chloro-3-[3-(3-hydroxypiperidine-2-yl)-2-oxopropyl]-3H-chinazolin-4-one lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.